Cas no 18149-33-2 (5-Pyrimidineacetic acid, 4-methyl-)

5-Pyrimidineacetic acid, 4-methyl-, is a pyrimidine derivative with a methyl substituent at the 4-position and an acetic acid moiety at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structural features enable functionalization at both the pyrimidine ring and the carboxylic acid group, facilitating the development of targeted bioactive molecules. The methyl group enhances stability and influences electronic properties, while the acetic acid side chain offers reactivity for further derivatization. This compound is valued for its purity, consistent performance, and utility in heterocyclic chemistry applications.
5-Pyrimidineacetic acid, 4-methyl- structure
18149-33-2 structure
Product Name:5-Pyrimidineacetic acid, 4-methyl-
CAS No:18149-33-2
MF:C7H8N2O2
MW:152.150621414185
CID:5909175
PubChem ID:82417183
Update Time:2025-10-29

5-Pyrimidineacetic acid, 4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidineacetic acid, 4-methyl-
    • EN300-1828404
    • 2-(4-methylpyrimidin-5-yl)acetic acid
    • 18149-33-2
    • Inchi: 1S/C7H8N2O2/c1-5-6(2-7(10)11)3-8-4-9-5/h3-4H,2H2,1H3,(H,10,11)
    • InChI Key: KEXZOLTVPWZCTQ-UHFFFAOYSA-N
    • SMILES: C1=NC=C(CC(O)=O)C(C)=N1

Computed Properties

  • Exact Mass: 152.058577502g/mol
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 63.1Ų

Experimental Properties

  • Density: 1.272±0.06 g/cm3(Predicted)
  • Boiling Point: 327.5±27.0 °C(Predicted)
  • pka: 3.79±0.10(Predicted)

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5-Pyrimidineacetic acid, 4-methyl- Related Literature

Additional information on 5-Pyrimidineacetic acid, 4-methyl-

5-Pyrimidineacetic acid, 4-methyl- (CAS No. 18149-33-2): An Overview of Its Properties, Applications, and Recent Research

5-Pyrimidineacetic acid, 4-methyl- (CAS No. 18149-33-2) is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring and a methyl-substituted acetic acid group. The combination of these functional groups endows the molecule with a range of interesting properties that have been the subject of extensive research.

The chemical formula of 5-Pyrimidineacetic acid, 4-methyl- is C6H8N2O2. It has a molecular weight of 144.14 g/mol and exists as a white crystalline solid at room temperature. The compound is soluble in water and polar organic solvents, making it suitable for various synthetic and analytical applications. Its melting point is approximately 170-172°C, and it exhibits good thermal stability under normal conditions.

In the pharmaceutical industry, 5-Pyrimidineacetic acid, 4-methyl- has gained attention as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, particularly its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 5-Pyrimidineacetic acid, 4-methyl- exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Another area of interest is the use of 5-Pyrimidineacetic acid, 4-methyl- in the development of novel anticancer agents. Research conducted at the National Cancer Institute demonstrated that certain derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

Beyond its pharmaceutical applications, 5-Pyrimidineacetic acid, 4-methyl- has also found use in agrochemicals. It serves as an intermediate in the synthesis of herbicides and fungicides due to its ability to enhance the efficacy and selectivity of these compounds. A study published in Pesticide Biochemistry and Physiology in 2020 highlighted the role of 5-Pyrimidineacetic acid, 4-methyl--based derivatives in improving the control of weeds and fungal pathogens in crops.

In materials science, the unique properties of 5-Pyrimidineacetic acid, 4-methyl- have led to its exploration as a building block for functional materials. Researchers at the University of California, Berkeley have developed novel polymers incorporating this compound that exhibit enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and composites.

The synthesis of 5-Pyrimidineacetic acid, 4-methyl- can be achieved through several routes, including condensation reactions and nucleophilic substitutions. One common method involves the reaction of methyl cyanoacetate with uracil followed by hydrolysis to yield the desired product. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound on an industrial scale.

The safety profile of 5-Pyrimidineacetic acid, 4-methyl- has been extensively evaluated to ensure its safe use in various applications. Toxicological studies have shown that it exhibits low toxicity when handled properly. However, appropriate precautions should be taken to avoid skin contact and inhalation during handling.

In conclusion, 5-Pyrimidineacetic acid, 4-methyl- (CAS No. 18149-33-2) is a multifunctional compound with a wide range of applications across different industries. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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